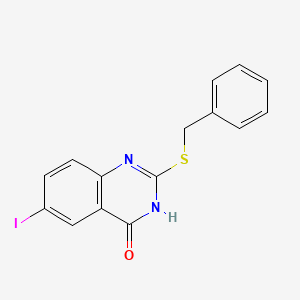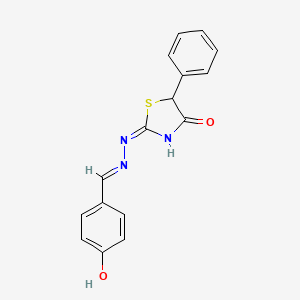![molecular formula C22H17IN2O2 B6076143 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide, also known as compound 13, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 456.2 g/mol.
作用机制
The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to inhibit the activity of various enzymes and proteins that are involved in these signaling pathways, such as NF-κB, COX-2, and β-amyloid.
Biochemical and Physiological Effects
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects in animal models. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models of inflammatory diseases. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of β-amyloid and tau proteins in animal models of Alzheimer's disease. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of various cancer biomarkers in animal models of cancer.
实验室实验的优点和局限性
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has several advantages for lab experiments. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is stable and can be easily synthesized in high yield and high purity. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has low toxicity, which makes it suitable for in vivo studies. However, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has some limitations for lab experiments. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is not water-soluble, which makes it difficult to administer to animals. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has poor bioavailability, which limits its therapeutic potential.
未来方向
There are several future directions for the study of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. One direction is to optimize the synthesis method to improve the bioavailability of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. Another direction is to study the pharmacokinetics and pharmacodynamics of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide in animal models. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide can be studied in combination with other drugs to enhance its therapeutic potential. Finally, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide can be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has a well-defined synthesis method and has several advantages for lab experiments. However, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has some limitations for lab experiments, and further studies are needed to optimize its therapeutic potential.
合成方法
The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with N-(2-bromoethyl)aniline in the presence of a palladium catalyst. The resulting N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is then reacted with N-phenylisocyanate to yield N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. The synthesis method has been optimized to yield high purity and high yield of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide.
科学研究应用
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2O2/c23-19-14-8-7-13-18(19)21(26)25-20(15-16-9-3-1-4-10-16)22(27)24-17-11-5-2-6-12-17/h1-15H,(H,24,27)(H,25,26)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVVWMGPKMLSKP-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6076074.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6076110.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)
![5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6076121.png)
![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![6-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6076156.png)